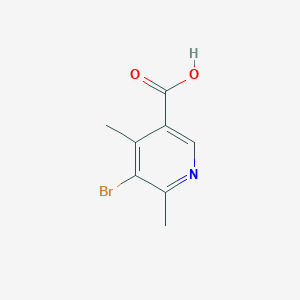

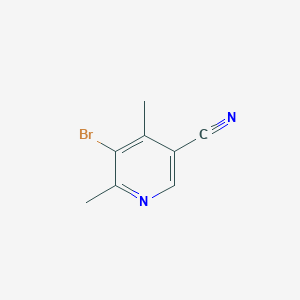

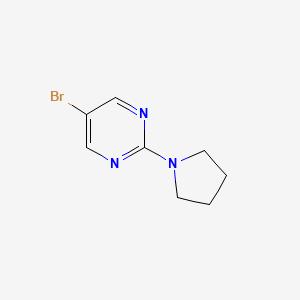

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Übersicht

Beschreibung

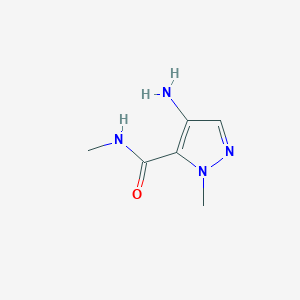

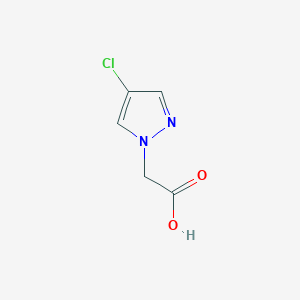

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine (5-BPP) is an organic compound with a unique structure that has been studied for its potential applications in numerous scientific fields. 5-BPP is a heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. It has been studied for its potential as a therapeutic agent, a building block for the synthesis of other compounds, and a tool for studying biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine derivatives, specifically 5-bromotubercidin, exhibit significant antiviral properties. Bergstrom et al. (1984) found that these derivatives show substantial activity against RNA viruses, indicating potential as biologically active agents in antiviral research (Bergstrom et al., 1984).

Synthesis of Pseudouridine

Brown, Burdon, and Slatcher (1968) demonstrated the conversion of 5-Bromo-2,4-di-t-butoxypyrimidine into pseudouridine, highlighting its role in nucleoside synthesis and potentially aiding in understanding RNA modification processes (Brown, Burdon, & Slatcher, 1968).

Cellular DNA and Viral RNA Synthesis

Brdar and Reich (2008) investigated 5-bromotubercidin’s impact on cellular DNA and viral RNA synthesis. Their research suggests this compound can differentiate between virus RNA-dependent and DNA-dependent RNA synthesis, making it a valuable probe for cell-virus interaction studies (Brdar & Reich, 2008).

Antiretroviral Activity

Hocková et al. (2003) explored the antiretroviral effects of 5-substituted pyrimidines, including 5-bromo derivatives. These compounds exhibited notable activity against retroviruses, suggesting their potential use in antiretroviral therapies (Hocková et al., 2003).

Pharmacological Applications

Adhikari et al. (2012) synthesized compounds including this compound and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, indicating its potential in pharmacological research (Adhikari et al., 2012).

Enzyme Inhibitors

Goudgaon et al. (1993) focused on 5-bromo-substituted pyrimidines as inhibitors of various enzymes, including dihydrouracil dehydrogenase and uridine phosphorylase. Their findings contribute to the understanding of enzyme regulation and potential therapeutic applications (Goudgaon et al., 1993).

Radiotherapeutic Applications

Kumar and Sevilla (2017) researched the radiosensitizing activity of 5-bromocytosine, related to this compound, in cancer treatment, demonstrating its role in enhancing the effectiveness of radiotherapy (Kumar & Sevilla, 2017).

Inhibitors for Thymidine Phosphorylase

Gbaj et al. (2006) investigated derivatives of this compound as inhibitors for thymidine phosphorylase, an enzyme involved in nucleoside metabolism, potentially contributing to cancer therapy research (Gbaj et al., 2006).

Safety and Hazards

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in nucleic acid synthesis, which suggests that this compound may interact with pathways related to DNA and RNA metabolism .

Pharmacokinetics

The lipophilicity of pyrimidine derivatives is known to influence their pharmacokinetic properties, including absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry, at room temperature .

Biochemische Analyse

Biochemical Properties

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, it can modulate gene expression by acting on transcription factors and other regulatory proteins. This compound also affects cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA or RNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQGPROZPHKDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425084 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-61-9 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)